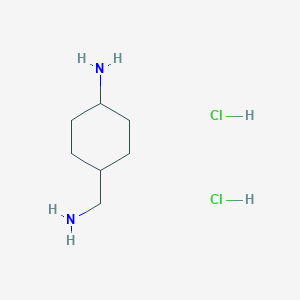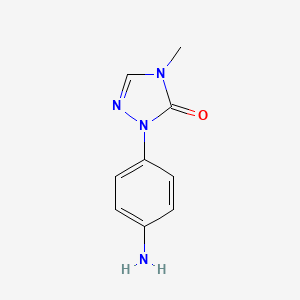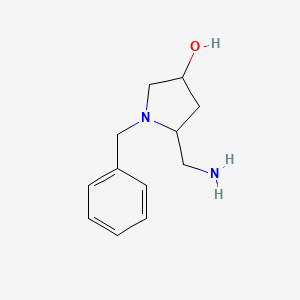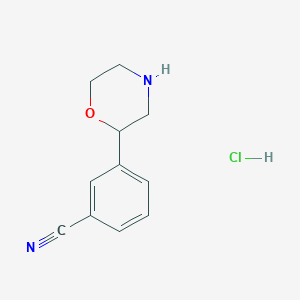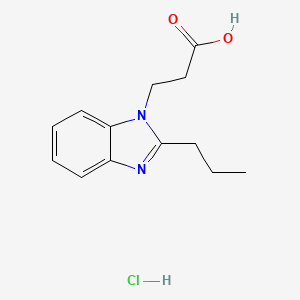
3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-95-0. It has a molecular weight of 268.74 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-2-5-12-14-10-6-3-4-7-11 (10)15 (12)9-8-13 (16)17;/h3-4,6-7H,2,5,8-9H2,1H3, (H,16,17);1H . This indicates that the compound contains a benzodiazole ring attached to a propanoic acid group via a propyl chain .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Impact of Parabens
Parabens, including compounds with similar chemical structures to 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, have been extensively used as preservatives in various products. Research shows that despite wastewater treatments effectively reducing their presence, parabens persist at low concentrations in effluents and are ubiquitous in aquatic environments. They can degrade into chlorinated by-products in water, raising concerns about their stability and potential toxicity, necessitating further study on their environmental impact (Haman et al., 2015).
Medicinal Chemistry of Benzothiazole Derivatives
Benzothiazole derivatives, closely related in structure to 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, are vital in medicinal chemistry due to their broad pharmacological activities. These compounds have demonstrated anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The unique benzothiazole scaffold makes these derivatives essential for developing new therapeutic agents, highlighting their importance in drug discovery and medicinal chemistry (Bhat & Belagali, 2020).
Organic Acids in Industrial Applications
Organic acids, similar in functional application to 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, have been explored for their utility in enhancing the degradation and removal of pollutants in wastewater treatments. These compounds offer an environmentally friendly alternative to traditional chemical treatments, showcasing their potential in sustainable industrial applications (Alhamad et al., 2020).
Benzothiazoles in Antioxidant and Anti-inflammatory Research
Research into benzofused thiazole derivatives, structurally related to 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, has identified these compounds as potential antioxidant and anti-inflammatory agents. This indicates the promise of benzothiazole derivatives in developing new therapeutic strategies for treating diseases characterized by oxidative stress and inflammation (Raut et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(2-propylbenzimidazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-5-12-14-10-6-3-4-7-11(10)15(12)9-8-13(16)17;/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPXHNNRIJTNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)

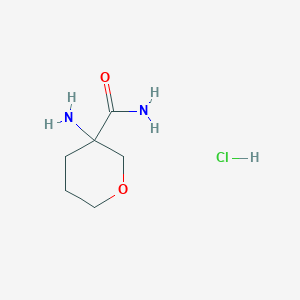

![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)
![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)

